molecular formula C14H9ClO3 B2560971 2-Formylphenyl 4-chlorobenzoate CAS No. 634593-03-6

2-Formylphenyl 4-chlorobenzoate

Cat. No.: B2560971
CAS No.: 634593-03-6
M. Wt: 260.67
InChI Key: FHXVHXPMRCXUIL-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-chlorobenzoate, commonly known as FCN, belongs to the class of benzaldehyde derivatives. It has a molecular formula of C14H9ClO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 260.672 Da and the monoisotopic mass is 260.024017 Da .

Scientific Research Applications

1. Microbial Degradation and Environmental Implications

Research has shown that certain bacterial strains can degrade chlorobiphenyls, producing 4-chlorobenzoate as a metabolic product. This process is significant for environmental remediation, especially in areas contaminated with polychlorinated biphenyls (PCBs). For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl for growth, transforming it into 4-chlorobenzoate, which is further degraded through a meta cleavage pathway (Arensdorf & Focht, 1995). Similarly, Achromobacter sp. and Bacillus brevis strains have been found to generate 4-chlorobenzoic acid as a major metabolic product when degrading 4-chlorobiphenyl (Massé et al., 1984).

2. Crystal Structure Analysis

The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, a compound related to 2-Formylphenyl 4-Chlorobenzoate, has been analyzed. This research provides valuable insights into the molecular configuration, stability, and potential interactions of such compounds, which can be crucial for further applications in material science and pharmaceuticals (Kumar et al., 2017).

3. Bioremediation and Environmental Clean-Up

Several studies focus on the biodegradation of chlorobenzoates like 4-chlorobenzoic acid, highlighting the potential use of specific bacterial strains in environmental clean-up. For example, Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soils, demonstrated high efficacy in degrading 4-chlorobenzoic acid under optimized conditions, pointing to its potential in bioremediation of chlorobenzoic acids from polluted environments (Samadi et al., 2020).

4. Analysis of Degradation Pathways

Research has also delved into the degradation pathways of chlorobenzoates, a key aspect of understanding how these compounds break down in the environment and their potential impacts. For instance, the study of hybrid bacterial strains capable of mineralizing chlorobiphenyls/chlorobenzoates revealed insights into the utilisation of mono- and di-chlorobenzoates, important for designing effective remediation strategies (Stratford et al., 1996).

Safety and Hazards

There is limited information available on the safety and hazards of 2-Formylphenyl 4-chlorobenzoate. It is recommended to handle this compound with care and use appropriate safety measures .

Properties

IUPAC Name

(2-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-7-5-10(6-8-12)14(17)18-13-4-2-1-3-11(13)9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXVHXPMRCXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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